COTI-219 (CAS 1039455-85-0) - Mutant-Selective KRAS Binding Profile
COTI-219 is reported to selectively bind to mutant forms of KRAS while not engaging wild-type KRAS, a differentiation from pan-KRAS inhibitors that can disrupt normal cellular signaling [1]. This selectivity profile is derived from the company's proprietary CHEMSAS® discovery platform and is a key attribute for its intended therapeutic index [2]. While quantitative binding affinity (IC50) data against specific KRAS mutants remains undisclosed in public sources, the explicit claim of wild-type sparing represents a class-level inferential advantage over less selective agents [1].
| Evidence Dimension | Target engagement selectivity |
|---|---|
| Target Compound Data | Selective for mutant KRAS; no wild-type KRAS inhibition reported |
| Comparator Or Baseline | Pan-KRAS inhibitors (e.g., early-generation compounds) inhibit both mutant and wild-type KRAS |
| Quantified Difference | Qualitative difference; quantitative binding affinity data not publicly available |
| Conditions | Biochemical assay (undisclosed) |
Why This Matters
For researchers requiring precise interrogation of oncogenic KRAS signaling without confounding wild-type pathway disruption, COTI-219 offers a unique selectivity profile not met by generic pan-KRAS inhibitors.
- [1] Critical Outcome Technologies Inc. (2016, October 12). Critical Outcome Technologies Announces Next Clinical Candidate, COTI-219, Targeting KRAS. GlobeNewswire. Retrieved from https://www.globenewswire.com/news-release/2016/10/12/878843/0/en/Critical-Outcome-Technologies-Announces-Next-Clinical-Candidate-COTI-219-Targeting-KRAS.html View Source
- [2] Critical Outcome Technologies Inc. (2016, December 19). Critical Outcome Technologies Reports Second Quarter Financial and Operating Results for Fiscal 2017. Yahoo Finance. Retrieved from https://finance.yahoo.com/news/critical-outcome-technologies-reports-second-130000817.html View Source
